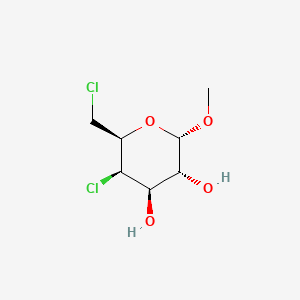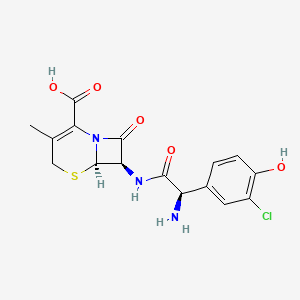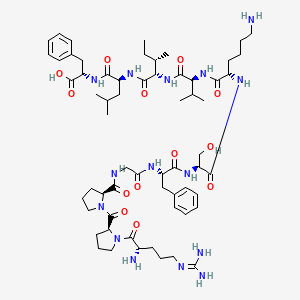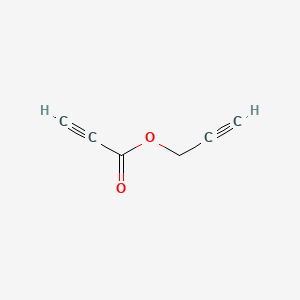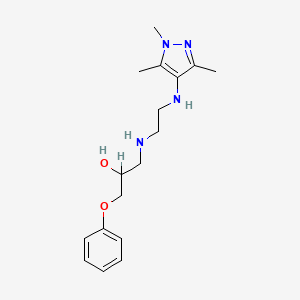
Diethyl 2-oxo-4-phenylbutylphosphonate
概要
説明
Diethyl 2-oxo-4-phenylbutylphosphonate is an organophosphorus compound with the molecular formula C14H21O4P. It is a diethyl ester of phosphonic acid and features a phenyl group attached to a butyl chain with a ketone functional group. This compound is used in various chemical reactions and has applications in scientific research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Diethyl 2-oxo-4-phenylbutylphosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where trialkyl phosphites react with haloacetones. This method is efficient and widely used in organic synthesis . Another method involves the acylation of methylphosphonates, which includes metalation followed by reaction with acetyl chloride or its synthetic equivalent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops. These facilities ensure high purity and quality of the compound, with production capacities ranging from kilograms to metric tons.
化学反応の分析
Types of Reactions
Diethyl 2-oxo-4-phenylbutylphosphonate undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Biocatalysts: Cyanobacteria strains like Arthrospira maxima and Nostoc cf-muscorum.
Chemical Reagents: Acetyl chloride, trialkyl phosphites, and metalation agents.
Major Products Formed
The major products formed from these reactions include diethyl 2-hydroxy-4-phenylbutylphosphonate and other substituted phosphonates .
科学的研究の応用
Diethyl 2-oxo-4-phenylbutylphosphonate is used in various scientific research applications, including:
作用機序
The mechanism of action of diethyl 2-oxo-4-phenylbutylphosphonate involves its interaction with specific molecular targets and pathways. The compound can undergo biocatalytic reduction to form chiral alcohols, which are important intermediates in various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Diethyl 2-oxo-4-phenylbutylphosphonate can be compared with other similar compounds, such as:
Diethyl 2-oxopropylphosphonate: This compound has a similar structure but lacks the phenyl group, making it less versatile in certain reactions.
Diethyl 2-hydroxy-2-phenylethylphosphonate: This compound is a reduction product of this compound and has different chemical properties and applications.
The uniqueness of this compound lies in its combination of a phenyl group and a ketone functional group, which allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications.
特性
IUPAC Name |
1-diethoxyphosphoryl-4-phenylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21O4P/c1-3-17-19(16,18-4-2)12-14(15)11-10-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUBZGIAZKLPDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)CCC1=CC=CC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342323 | |
| Record name | Diethyl 2-oxo-4-phenylbutylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40601-45-4 | |
| Record name | Diethyl 2-oxo-4-phenylbutylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




